3-(4-(Methylthio)benzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
3-(4-(Methylthio)benzoyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C14H16O3S. This compound features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid group, with a methylthio group attached to the benzoyl ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylthio)benzoyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclopentane with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the use of Grignard reagents. For instance, the reaction of cyclopentanone with 4-(methylthio)benzoyl chloride in the presence of a Grignard reagent can yield the desired product. This method requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions. These processes are optimized for efficiency, yield, and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylthio)benzoyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2, Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
3-(4-(Methylthio)benzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-(Methylthio)benzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzoyl and carboxylic acid groups can form hydrogen bonds and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
trans-2-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid: This compound is structurally similar, with the main difference being the position of the substituents on the cyclopentane ring.
4-(Methylthio)benzoic acid: Lacks the cyclopentane ring but shares the benzoyl and methylthio groups.
Cyclopentanecarboxylic acid: Lacks the benzoyl and methylthio groups but shares the cyclopentane ring and carboxylic acid group.
Uniqueness
3-(4-(Methylthio)benzoyl)cyclopentane-1-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a benzoyl group and a cyclopentane ring with a carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-6-4-9(5-7-12)13(15)10-2-3-11(8-10)14(16)17/h4-7,10-11H,2-3,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFALQDVCUWZQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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